3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
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Overview
Description
3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline ring, and substituted with a sulfonyl group and a fluorophenyl group
Preparation Methods
The synthesis of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.
Quinazoline Ring Formation: The quinazoline ring is often formed through a condensation reaction involving an anthranilic acid derivative and a suitable aldehyde.
Fluorophenyl Substitution: The final step involves the substitution of the fluorophenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or quinazoline rings, potentially leading to the formation of dihydro derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the sulfonyl or amide bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new drugs, particularly for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound can be used as a tool in biological studies to investigate the role of specific molecular pathways and targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Chemical Biology: The compound can be used in chemical biology to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can be compared with other similar compounds, such as:
Triazolothiadiazines: These compounds also contain a triazole ring fused with another heterocyclic ring and have similar biological activities.
Triazolopyrimidines: These compounds have a triazole ring fused with a pyrimidine ring and are known for their anticancer and antimicrobial properties.
Quinazolinones: These compounds contain a quinazoline ring and are widely studied for their pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 3-(2,5-dimethylbenzenesulfonyl)-N-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈F N₅O₂S
- Molecular Weight : 365.44 g/mol
- CAS Number : 892779-61-2
The compound features a triazoloquinazoline core structure, which is known for its diverse biological activities. The presence of the sulfonyl group and a fluorophenyl moiety enhances its potential interactions with biological targets.
Anticancer Properties
Research indicates that triazoloquinazoline derivatives exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may inhibit key signaling pathways involved in cell proliferation and survival. Specifically, they have been shown to interact with protein kinases that are crucial for tumor growth.
- Case Study : A study demonstrated that a related triazoloquinazoline compound reduced the viability of various cancer cell lines by inducing apoptosis through caspase activation and modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : In laboratory settings, it has shown efficacy against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Neuroprotective Effects
Recent studies suggest neuroprotective properties:
- Mechanism of Action : The compound may exert neuroprotection by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
- Case Study : In animal models of neurodegeneration, administration of the compound led to improved cognitive function and reduced neuronal loss.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : Rapid absorption in the gastrointestinal tract has been noted.
- Distribution : The lipophilic nature allows significant distribution across biological membranes.
- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
- Excretion : Renal excretion is the primary route for elimination.
Safety and Toxicology
Preliminary toxicological assessments indicate a favorable safety profile:
- Acute Toxicity Studies : No significant adverse effects were observed at therapeutic doses in animal models.
- Long-term Studies : Ongoing studies are needed to fully assess chronic exposure effects.
Comparative Analysis
Activity Type | Related Compounds | Efficacy Level |
---|---|---|
Anticancer | Triazoloquinazolines | High |
Antimicrobial | Sulfonamide derivatives | Moderate to High |
Neuroprotective | Flavonoids | Variable |
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-N-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O2S/c1-14-10-11-15(2)20(12-14)32(30,31)23-22-26-21(25-17-7-5-6-16(24)13-17)18-8-3-4-9-19(18)29(22)28-27-23/h3-13H,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKFPNSVFMSOLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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